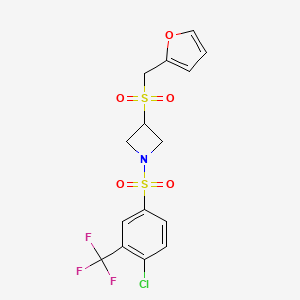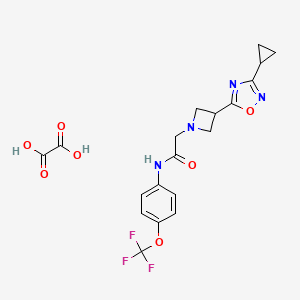![molecular formula C22H20N4O4 B2392700 N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide CAS No. 941913-31-1](/img/no-structure.png)
N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide is a useful research compound. Its molecular formula is C22H20N4O4 and its molecular weight is 404.426. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Derivatives for Antioxidant and Anti-inflammatory Activities
Research has explored the computational and pharmacological potential of heterocyclic derivatives, including pyrazole and 1,3,4-oxadiazole compounds, for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies involve docking against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). Compounds exhibited binding and moderate inhibitory effects, with some showing significant antioxidant and anti-inflammatory potential, highlighting their applicability in addressing inflammation and oxidative stress-related conditions (Faheem, 2018).
Coordination Complexes for Antioxidant Activity
Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized. These complexes demonstrated significant antioxidant activity in vitro, suggesting their potential for therapeutic applications focusing on oxidative stress mitigation (Chkirate et al., 2019).
Antimicrobial and Antifungal Activities
Synthetic efforts have led to the development of novel thiazole derivatives incorporating pyrazole moieties, which exhibited significant antibacterial and antifungal activities. Among these, specific compounds showed the highest activity against bacterial and fungal strains, indicating their potential as antimicrobial agents (Saravanan et al., 2010).
Anticancer and Antiviral Properties
Derivatives containing the pyrazoline and thiazolidinone motifs have been synthesized and evaluated for their anticancer and antiviral activities. Notably, certain compounds demonstrated selective inhibition of leukemia cell lines and high activity against specific viral strains, underlining their potential in anticancer and antiviral therapy (Havrylyuk et al., 2013).
Inhibition of Fatty Acid Synthesis in Algae
Chloroacetamide derivatives have been studied for their ability to inhibit fatty acid synthesis in the green alga Scenedesmus acutus. This research is indicative of the compound's potential applications in understanding biochemical pathways and developing herbicides (Weisshaar & Böger, 1989).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 2-(4-methoxyphenyl)pyrazol-3-one. This intermediate is then reacted with 2-chloroacetyl chloride to form 2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl)acetate. The final step involves the reaction of this intermediate with 3-methoxyaniline to form the target compound.", "Starting Materials": [ "4-methoxyphenylhydrazine", "ethyl acetoacetate", "2-chloroacetyl chloride", "3-methoxyaniline" ], "Reaction": [ "Step 1: Reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in ethanol to form 2-(4-methoxyphenyl)pyrazol-3-one.", "Step 2: Reaction of 2-(4-methoxyphenyl)pyrazol-3-one with 2-chloroacetyl chloride in the presence of triethylamine to form 2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl)acetate.", "Step 3: Reaction of 2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl)acetate with 3-methoxyaniline in the presence of potassium carbonate to form N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide." ] } | |
CAS-Nummer |
941913-31-1 |
Produktname |
N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Molekularformel |
C22H20N4O4 |
Molekulargewicht |
404.426 |
IUPAC-Name |
N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C22H20N4O4/c1-29-17-8-6-15(7-9-17)19-13-20-22(28)25(10-11-26(20)24-19)14-21(27)23-16-4-3-5-18(12-16)30-2/h3-13H,14H2,1-2H3,(H,23,27) |
InChI-Schlüssel |
IMHBZDNHVZAMII-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=CC=C4)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



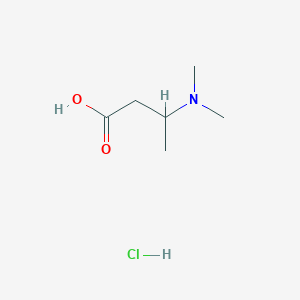
![N-(2-chlorobenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2392618.png)
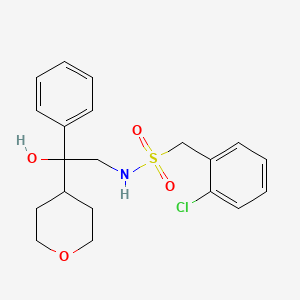
![N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2392622.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2392625.png)
![N-(3-chlorophenyl)-1-{3-[(3-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide](/img/structure/B2392626.png)

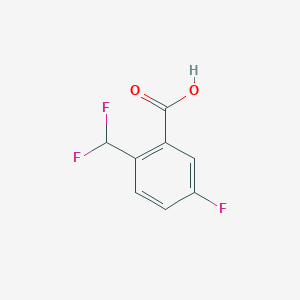
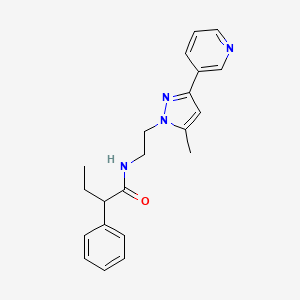
![5-((4-chlorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2392632.png)

